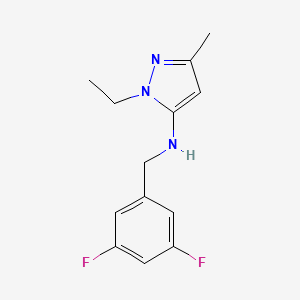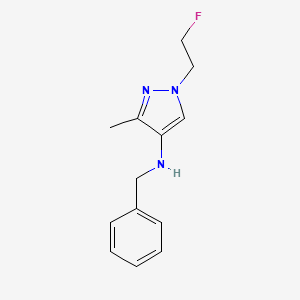![molecular formula C13H17N3O2 B11738220 4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11738220.png)
4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol is an organic compound with the chemical formula C13H18ClN3O2. It is a solid powder that dissolves in certain organic solvents like dimethyl sulfoxide (DMSO) and methanol . This compound is primarily used as an intermediate in organic synthesis and may have other research applications .
Métodos De Preparación
The synthesis of 4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol involves a series of organic reactions starting from different raw materials. The process typically includes the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are subjected to various organic reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, solvents, and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol undergoes several types of chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Aplicaciones Científicas De Investigación
4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in biological studies to investigate its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound may have applications in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparación Con Compuestos Similares
4-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol can be compared with other similar compounds, such as 5-amino-pyrazoles and imidazole derivatives . These compounds share structural similarities but may differ in their chemical properties and biological activities. The unique features of this compound include its specific functional groups and reactivity patterns, which distinguish it from other related compounds.
Similar Compounds
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
4-[[(1-propylpyrazol-3-yl)amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H17N3O2/c1-2-6-16-7-5-13(15-16)14-9-10-3-4-11(17)8-12(10)18/h3-5,7-8,17-18H,2,6,9H2,1H3,(H,14,15) |
Clave InChI |
KONINABMFMBQDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CC(=N1)NCC2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738140.png)
![{[1-(4-Methoxyphenyl)ethylidene]amino}thiourea](/img/structure/B11738144.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738148.png)

![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738158.png)
![3-methyl-1-propyl-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738163.png)
![1-(butan-2-yl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11738168.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11738171.png)
![2-Amino-3-{[3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}but-2-enedinitrile](/img/structure/B11738173.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738186.png)
![2-Cyano-3-[(4-methoxyphenyl)amino]but-2-enamide](/img/structure/B11738191.png)
![4-Chloro-2-[(dimethylamino)methyl]-6-nitrophenol](/img/structure/B11738200.png)

